
Hexyl 4-sulfamoylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl 4-sulfamoylbenzoate is an organic compound that belongs to the class of sulfonamides It is characterized by a hexyl group attached to the 4-position of a benzoate ring, which is further substituted with a sulfamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexyl 4-sulfamoylbenzoate can be synthesized through the esterification of 4-sulfamoylbenzoic acid with hexanol. The reaction typically involves heating the 4-sulfamoylbenzoic acid in a hydrochloric acid-saturated solution of hexanol. Upon cooling, the addition of hexane can lead to the crystallization of the product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Hexyl 4-sulfamoylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The benzoate ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzoates depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Hexyl 4-sulfamoylbenzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Hexyl 4-sulfamoylbenzoate involves its interaction with molecular targets such as enzymes. The sulfamoyl group can form strong hydrogen bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound effective in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Hexyl 4-sulfamoylbenzoate can be compared with other sulfonamide derivatives:
4-Chloro-3-sulfamoylbenzoic acid: Similar in structure but with a chloro substituent, enhancing its binding affinity to certain enzymes.
2-Chloro-4-fluoro-5-sulfamoylbenzoic acid: Contains additional halogen substituents, which can further modulate its chemical properties and biological activity.
These comparisons highlight the unique structural features of this compound that contribute to its specific applications and effectiveness in various fields.
Eigenschaften
CAS-Nummer |
59777-61-6 |
|---|---|
Molekularformel |
C13H19NO4S |
Molekulargewicht |
285.36 g/mol |
IUPAC-Name |
hexyl 4-sulfamoylbenzoate |
InChI |
InChI=1S/C13H19NO4S/c1-2-3-4-5-10-18-13(15)11-6-8-12(9-7-11)19(14,16)17/h6-9H,2-5,10H2,1H3,(H2,14,16,17) |
InChI-Schlüssel |
OYKFZFIHVHNTAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


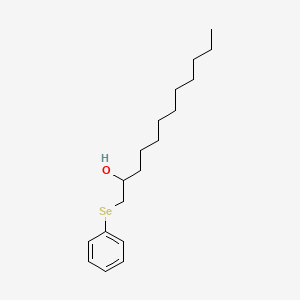
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol](/img/structure/B14607549.png)
![2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile](/img/structure/B14607553.png)

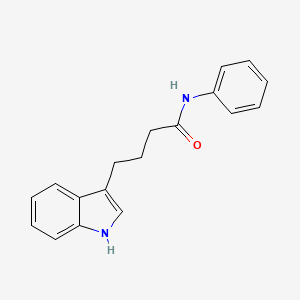


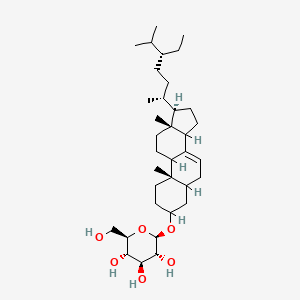
![2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid](/img/structure/B14607583.png)
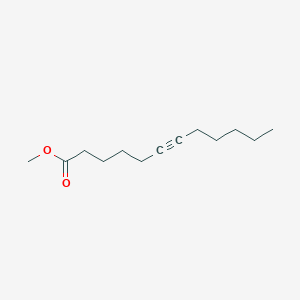
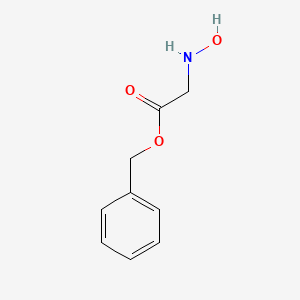
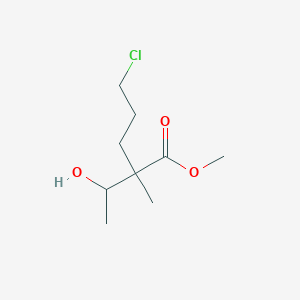
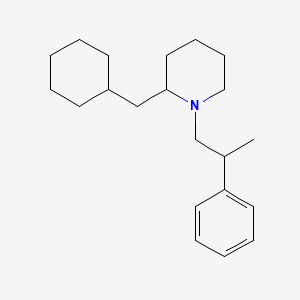
![1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester](/img/structure/B14607628.png)
